molecular formula C11H13F3N2O3 B13217689 Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate

Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate

Cat. No.: B13217689
M. Wt: 278.23 g/mol
InChI Key: QWLOLHAYAGVDFY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-amino-3-hydroxypropanoate with a trifluoromethylated pyridine derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary amines.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-hydroxy-3-[3-(methyl)pyridin-2-yl]propanoate
  • Ethyl 2-amino-3-hydroxy-3-[3-(chloro)pyridin-2-yl]propanoate
  • Ethyl 2-amino-3-hydroxy-3-[3-(bromo)pyridin-2-yl]propanoate

Uniqueness

Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H13F3N2O3

Molecular Weight

278.23 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate

InChI

InChI=1S/C11H13F3N2O3/c1-2-19-10(18)7(15)9(17)8-6(11(12,13)14)4-3-5-16-8/h3-5,7,9,17H,2,15H2,1H3

InChI Key

QWLOLHAYAGVDFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=C(C=CC=N1)C(F)(F)F)O)N

Origin of Product

United States

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